N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Mechanism of Action
Future Directions
The future directions in the research of these compounds could involve the development of novel pyrimidines with higher selectivity as anticancer agents . Additionally, further exploration of their synthesis, properties, and potential applications in other areas could also be a focus of future research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-4-nitropyrimidine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated through filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alkyl derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a chemosensor for detecting metal ions.
Medicine: Explored for its potential as an anticancer agent and as a modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole rings, offering different chemical properties and applications.
Uniqueness
N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups enhances its lipophilicity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-11-7-6-8-14(9-11)16-13(3)17-18-12(2)10-15(20(4)5)21(17)19-16/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGGLFTJFZGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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